

Safety and Signaling of p-Coumaric Acid-d6: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Coumaric acid-d6*

Cat. No.: B15569722

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for **p-Coumaric acid-d6**, a deuterated derivative of the naturally occurring phenolic compound p-Coumaric acid. This document also explores the known signaling pathways influenced by p-Coumaric acid and details relevant experimental protocols for its study. Given the limited availability of a specific safety data sheet (SDS) for **p-Coumaric acid-d6**, this guide synthesizes information from available data on p-Coumaric acid and specific details pertaining to its deuterated form.

Safety Data Sheet (SDS) for p-Coumaric Acid-d6

p-Coumaric acid-d6 is the deuterium-labeled form of p-Coumaric acid.^[1] As stable isotope-labeled compounds, deuterated molecules are primarily used as tracers for quantification in drug development and as internal standards for analyses by NMR, GC-MS, or LC-MS.^[1] While a comprehensive SDS specifically for **p-Coumaric acid-d6** is not readily available, the safety profile is expected to be very similar to that of p-Coumaric acid. The primary difference lies in the increased mass due to the deuterium atoms, which can potentially influence its pharmacokinetic and metabolic profiles.^[1]

Hazard Identification

Based on the available data for p-Coumaric acid, the following hazards are identified. Users should handle **p-Coumaric acid-d6** with the same precautions.

GHS Classification:

- Acute toxicity, oral (Category 4)[2]
- Skin irritation (Category 2)[2][3]
- Eye irritation (Category 2A)[2][3]
- Specific target organ toxicity – single exposure (Category 3), Respiratory system[2][3]

Hazard Statements:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2][3]
- H319: Causes serious eye irritation[2][3]
- H335: May cause respiratory irritation[2][3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][4]
- P264: Wash skin thoroughly after handling[3]
- P271: Use only outdoors or in a well-ventilated area[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection[3][4]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4]
- P405: Store locked up[3][4]
- P501: Dispose of contents/container to an approved waste disposal plant[3]

First-Aid Measures

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]
- Storage: Keep container tightly closed in a dry and well-ventilated place.[4] Recommended storage for the stock solution is at -80°C for 6 months or -20°C for 1 month.[1]

Physical and Chemical Properties

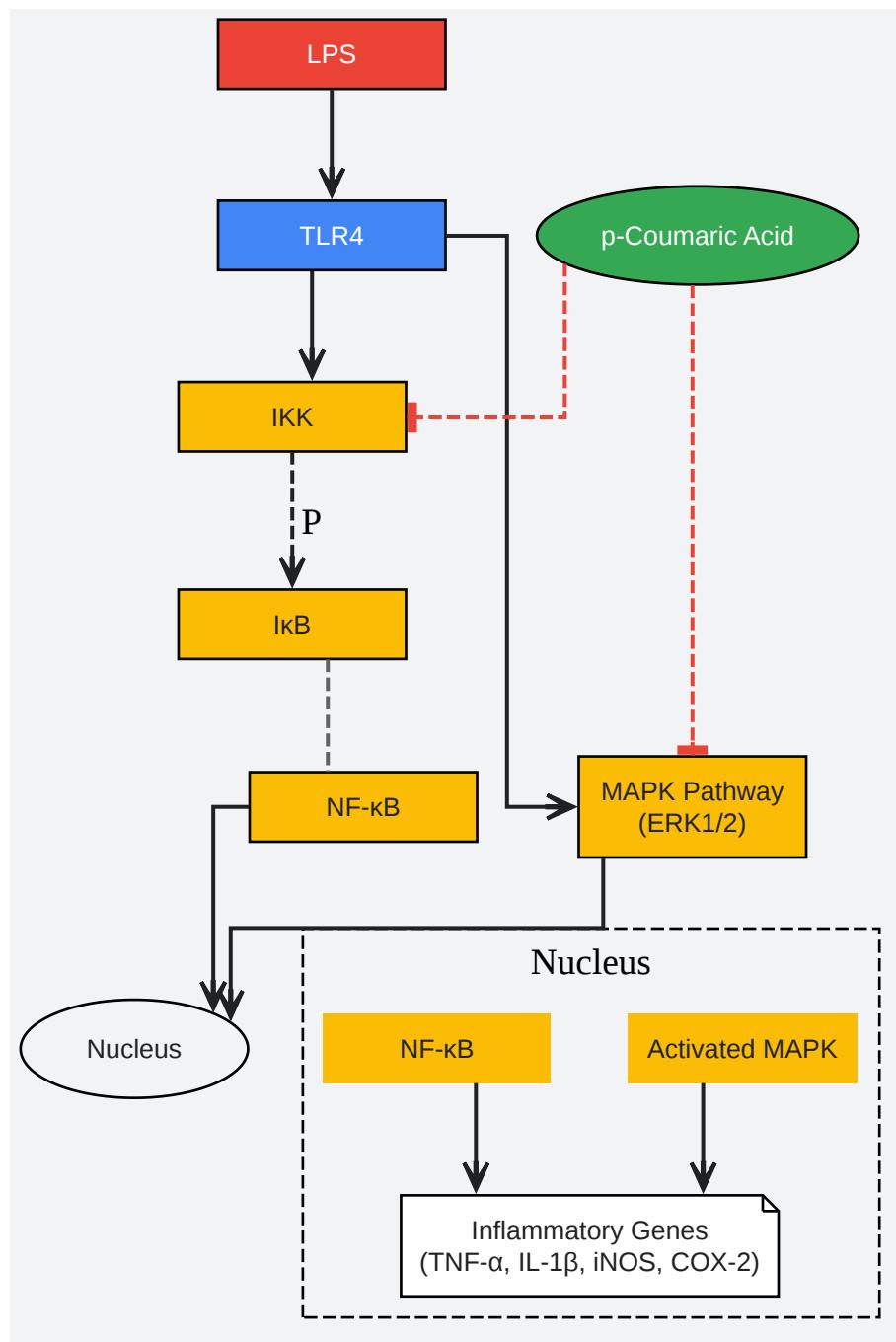
The following table summarizes the physical and chemical properties of p-Coumaric acid. The properties of **p-Coumaric acid-d6** are expected to be very similar, with a slight increase in molecular weight.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₃	[5][6]
Molecular Weight	164.16 g/mol	[5][6]
Appearance	White solid	[7]
Melting Point	210 to 213 °C (410 to 415 °F; 483 to 486 K)	[7]
Solubility	Slightly soluble in water; very soluble in ethanol and diethyl ether	[7]
pKa	4.65, 9.92	[8]

Toxicological Information

- Acute Toxicity: Oral LD₅₀ (mouse): 2850 mg/kg.[9][10]
- Irritation: Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3]
- Sensitization: May cause sensitization by skin contact.[9]
- Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[3]

Signaling Pathways Modulated by p-Coumaric Acid

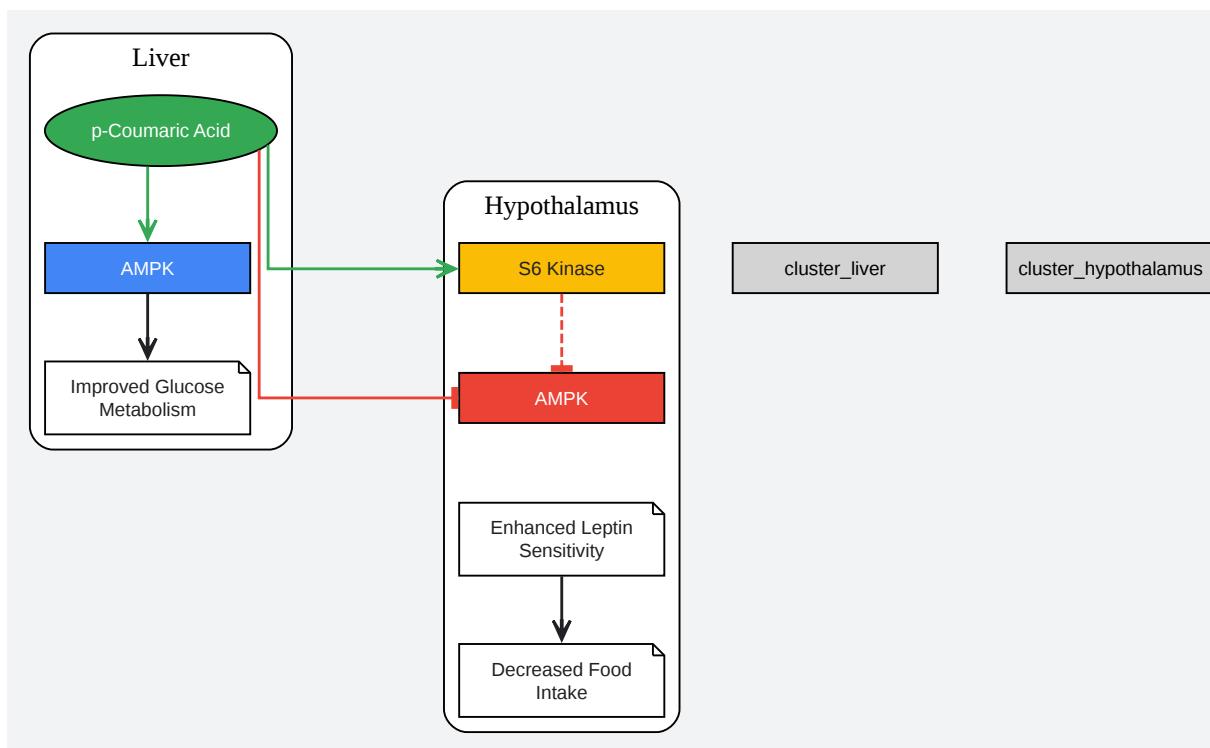

p-Coumaric acid has been shown to exert various biological effects, including anti-inflammatory, antioxidant, and metabolic regulatory activities, through the modulation of several key signaling pathways.

Anti-Inflammatory Pathways: NF-κB and MAPKs

p-Coumaric acid demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[11] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, p-Coumaric acid has been shown to:

- Inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]

- Suppress the expression of iNOS and COX-2.[11]
- Inhibit the phosphorylation of I κ B and ERK1/2, which are key steps in the activation of the NF- κ B and MAPK pathways, respectively.[11]


[Click to download full resolution via product page](#)

Caption: p-Coumaric acid inhibits LPS-induced inflammation via NF- κ B and MAPK pathways.

Metabolic Regulation: AMPK Signaling

p-Coumaric acid has been shown to modulate AMP-activated protein kinase (AMPK) signaling, a central regulator of cellular energy homeostasis.[12][13] Interestingly, its effects are tissue-specific:

- Peripheral Tissues (e.g., Liver): p-Coumaric acid activates AMPK, which can contribute to improved glucose metabolism.[12][13]
- Central Nervous System (Hypothalamus): p-Coumaric acid inhibits hypothalamic AMPK activity, possibly by activating S6 kinase. This leads to enhanced leptin sensitivity, resulting in decreased food intake and improved glucose homeostasis.[12][13]

[Click to download full resolution via product page](#)

Caption: Differential effects of p-Coumaric acid on AMPK signaling in the liver and hypothalamus.

Experimental Protocols

The following are summaries of experimental protocols relevant to the study of p-Coumaric acid.

Cell Viability Assay

This protocol is used to determine the optimal non-toxic or effective concentration of p-Coumaric acid for in vitro experiments.[\[14\]](#)

Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- p-Coumaric acid stock solution (dissolved in a suitable solvent like DMSO)
- Phosphate-buffered saline (PBS)
- MTT or CCK-8 reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of p-Coumaric acid in complete cell culture medium. The final solvent concentration should be low (e.g., <0.5%) to avoid cytotoxicity. Replace the medium in the wells with the p-Coumaric acid dilutions. Include a vehicle control (medium with the solvent at the same final concentration).

- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the p-Coumaric acid concentration to determine the IC₅₀ value.

Western Blotting for Signaling Protein Phosphorylation

This protocol can be used to assess the effect of p-Coumaric acid on the phosphorylation status of proteins in signaling pathways like NF-κB and MAPK.

Materials:

- Cells of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- p-Coumaric acid
- Stimulant (e.g., LPS)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (total and phosphorylated forms of target proteins, e.g., IκB, ERK1/2)

- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

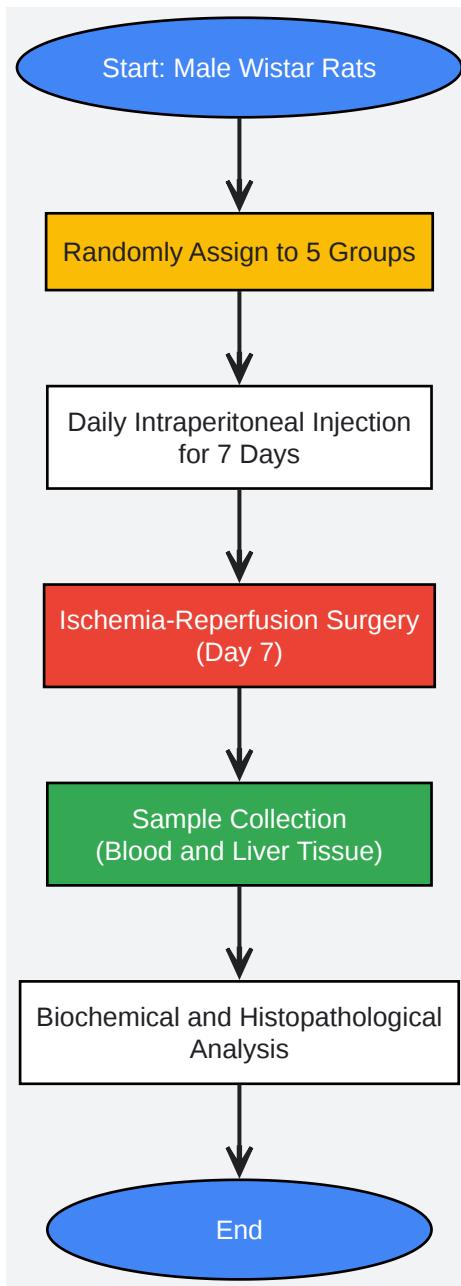
- Cell Treatment: Seed cells and grow to a suitable confluence. Pre-treat cells with various concentrations of p-Coumaric acid for a specific duration, followed by stimulation (e.g., with LPS) for a defined period.
- Protein Extraction: Wash cells with cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to remove cell debris.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-I κ B) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β -actin) to ensure equal loading.

protein loading.

In Vivo Hepatoprotective Effect Assessment

This protocol describes a rat model to evaluate the hepatoprotective effects of p-Coumaric acid against ischemia-reperfusion (IR) injury.[\[15\]](#)

Animals: Male Wistar rats.


Experimental Groups:

- Normal Control: No surgical procedure, receives normal saline.
- Sham: Surgical procedure without IR, receives vehicle (e.g., 7% DMSO in normal saline).
- IR Control: Undergoes IR injury, receives vehicle.
- p-Coumaric Acid (p-CA) Control: No IR, receives p-Coumaric acid.
- p-CA + IR: Receives p-Coumaric acid before undergoing IR injury.

Procedure:

- Pre-treatment: Administer p-Coumaric acid (e.g., 100 mg/kg, intraperitoneally) or vehicle daily for seven consecutive days.
- Ischemia-Reperfusion Surgery (on day 7):
 - Anesthetize the rats.
 - Perform a midline laparotomy to expose the liver.
 - Induce hepatic ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) for a specific duration (e.g., 30 minutes).
 - Remove the clamp to allow reperfusion for a set period (e.g., 60 minutes).
- Sample Collection: At the end of the reperfusion period, collect blood samples for biochemical analysis (e.g., ALT, AST levels) and liver tissue for histopathological examination

and analysis of antioxidant enzyme levels (e.g., SOD, CAT, GSH).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymancell.com [cdn.caymancell.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Coumaric acid [webbook.nist.gov]
- 7. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hepatoprotective properties of p-coumaric acid in a rat model of ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and Signaling of p-Coumaric Acid-d6: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15569722#safety-data-sheet-for-p-coumaric-acid-d6\]](https://www.benchchem.com/product/b15569722#safety-data-sheet-for-p-coumaric-acid-d6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com